molecular formula C12H9O3- B13725992 4-Methoxynaphthalene-1-carboxylate

4-Methoxynaphthalene-1-carboxylate

Cat. No.: B13725992
M. Wt: 201.20 g/mol
InChI Key: WRQHSQDGYYDRMX-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxynaphthalene-1-carboxylate can be synthesized from 4-methoxy-1-naphthaldehyde through a series of reactions involving sodium chlorite, sodium phosphate monobasic monohydrate, and 2-methyl-2-butene . The reaction conditions typically involve controlled temperatures and the use of solvents like DMSO and methanol.

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxynaphthalene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include naphthoquinones, naphthols, and various substituted naphthalene derivatives .

Scientific Research Applications

4-Methoxynaphthalene-1-carboxylate is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxynaphthalene-1-carboxylate involves its interaction with specific molecular targets, such as β3 adrenergic receptors. It acts as an agonist, binding to these receptors and activating them, which in turn triggers downstream signaling pathways that lead to physiological effects . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Methoxy-1-naphthoic acid
  • 4-Methoxy-α-naphthoic acid
  • 4-Methoxy-1-naphthalenecarboxylic acid

Comparison: 4-Methoxynaphthalene-1-carboxylate is unique due to its specific functional group arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a higher affinity for certain receptors and can undergo a broader range of chemical reactions .

Biological Activity

4-Methoxynaphthalene-1-carboxylate is a derivative of naphthalene known for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound, also known as 4-methoxy-1-naphthoic acid, is characterized by the presence of a methoxy group (-OCH₃) and a carboxylate group (-COO⁻) attached to the naphthalene ring. Its molecular formula is C12H10O3C_{12}H_{10}O_3.

Antioxidant Activity

Research indicates that naphthalene derivatives, including this compound, exhibit significant antioxidant properties. A study evaluated the radical scavenging activity of various naphthalene derivatives, revealing that compounds with hydroxyl groups showed enhanced activity compared to their methoxylated counterparts. Specifically, the antioxidant capacity was assessed using DPPH and ABTS assays, where this compound demonstrated moderate scavenging ability .

CompoundDPPH EC50 (µM)ABTS EC50 (µM)
This compound150 ± 5120 ± 3
Naphthalene200 ± 6180 ± 5

Antifungal Activity

This compound has shown promising antifungal activity against various pathogens. It was found to have a minimum inhibitory concentration (MIC) ranging from 128 to 256 µg/mL against Candida albicans, C. parapsilosis, and C. glabrata. Notably, when combined with amphotericin B, it exhibited synergistic effects against Paracoccidioides brasiliensis, enhancing its antifungal efficacy without causing toxicity in mammalian cell lines .

Anti-inflammatory Effects

The compound also shows potential as an anti-inflammatory agent. Studies have indicated that naphthalene derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. Specifically, the inhibition of COX-2 by this compound suggests its potential use in treating inflammatory conditions .

The biological activities of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The methoxy group may influence the electron-donating ability of the compound, enhancing its capacity to neutralize free radicals.
  • Enzymatic Inhibition : The compound's structural features allow it to interact with enzymes involved in inflammation and fungal metabolism, leading to reduced activity of these pathways.

Case Study: Antifungal Synergy

In a controlled laboratory setting, researchers combined this compound with amphotericin B against P. brasiliensis. The results indicated a significant reduction in fungal load compared to either treatment alone, highlighting the compound's potential in combination therapies for fungal infections .

Case Study: Antioxidant Efficacy

A comparative study on various naphthalene derivatives assessed their antioxidant capacities using multiple assays. The findings demonstrated that while this compound had moderate activity, it was less effective than other hydroxylated naphthalenes but more effective than naphthalene itself .

Properties

IUPAC Name

4-methoxynaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-11-7-6-10(12(13)14)8-4-2-3-5-9(8)11/h2-7H,1H3,(H,13,14)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQHSQDGYYDRMX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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